Cas no 99419-04-2 (3-Hydrazinyl-6-methoxypyridazine)

3-Hydrazinyl-6-methoxypyridazine 化学的及び物理的性質
名前と識別子
-
- 3-Hydrazinyl-6-methoxypyridazine
- (6-methoxypyridazin-3-yl)hydrazine
- DTXSID20586093
- A858472
- SY319949
- MFCD08436543
- J-512604
- 99419-04-2
- 3-HYDRAZINO-6-METHOXYPYRIDAZINE
- AB44993
- AKOS002312957
- DS-2525
- SCHEMBL6525225
- DB-105573
-
- MDL: MFCD08436543
- インチ: InChI=1S/C5H8N4O/c1-10-5-3-2-4(7-6)8-9-5/h2-3H,6H2,1H3,(H,7,8)
- InChIKey: XEUHRAAAPRMRHB-UHFFFAOYSA-N
- SMILES: COC1=CC=C(NN)N=N1
計算された属性
- 精确分子量: 140.07000
- 同位素质量: 140.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 99.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 73.1Ų
じっけんとくせい
- 密度みつど: 1.316
- Boiling Point: 403.104°C at 760 mmHg
- フラッシュポイント: 197.591°C
- Refractive Index: 1.624
- PSA: 73.06000
- LogP: 0.54410
3-Hydrazinyl-6-methoxypyridazine Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- 储存条件:Inert atmosphere,Store in freezer, under -20°C
3-Hydrazinyl-6-methoxypyridazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Hydrazinyl-6-methoxypyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM102351-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM102351-5g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 5g |
$1066 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644028-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 98% | 1g |
¥3028.00 | 2024-04-23 | |
eNovation Chemicals LLC | D550475-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$385 | 2025-03-01 | |
Alichem | A029195064-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$400.00 | 2023-08-31 | |
Crysdot LLC | CD11000442-250mg |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 250mg |
$151 | 2024-07-19 | |
Crysdot LLC | CD11000442-5g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 5g |
$1131 | 2024-07-19 | |
Crysdot LLC | CD11000442-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$376 | 2024-07-19 | |
eNovation Chemicals LLC | D550475-1g |
3-Hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 1g |
$385 | 2025-02-24 | |
eNovation Chemicals LLC | Y0982256-5g |
3-hydrazinyl-6-methoxypyridazine |
99419-04-2 | 95% | 5g |
$850 | 2025-02-22 |
3-Hydrazinyl-6-methoxypyridazine 関連文献
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
3-Hydrazinyl-6-methoxypyridazineに関する追加情報
Introduction to 3-Hydrazinyl-6-methoxypyridazine (CAS No. 99419-04-2)
3-Hydrazinyl-6-methoxypyridazine, identified by the Chemical Abstracts Service Number (CAS No.) 99419-04-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule, featuring a hydrazine substituent and a methoxy group on a pyridazine backbone, has garnered attention due to its versatile structural framework and potential biological activities. The compound’s unique chemical properties make it a valuable scaffold for the development of novel therapeutic agents, particularly in addressing unmet medical needs.
The molecular structure of 3-Hydrazinyl-6-methoxypyridazine consists of a six-membered pyridazine ring, which is a nitrogen-containing heterocycle known for its stability and reactivity. The presence of both a hydrazine group (–NH₂) and a methoxy group (–OCH₃) introduces multiple reactive sites, enabling diverse chemical modifications and functionalization strategies. These features are particularly advantageous in medicinal chemistry, where structural diversity is often linked to enhanced pharmacological efficacy.
In recent years, there has been growing interest in pyridazine derivatives as pharmacophores due to their demonstrated ability to interact with biological targets such as enzymes and receptors. The hydrazine moiety, in particular, is well-documented for its role in forming covalent bonds with biological molecules, which can lead to potent and selective drug interactions. Additionally, the methoxy group can influence electronic properties and metabolic stability, making it a crucial factor in drug design.
Current research in the field of 3-Hydrazinyl-6-methoxypyridazine has explored its potential applications in various therapeutic areas. One notable area is anti-inflammatory drug development, where pyridazine derivatives have shown promise in modulating inflammatory pathways. Studies have indicated that compounds with similar structural motifs may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The hydrazine group’s ability to engage in redox chemistry further enhances its utility in such contexts.
Another promising application lies in the realm of anticancer research. Pyridazine-based molecules have been investigated for their ability to interfere with cancer cell proliferation by targeting critical signaling pathways. The structural flexibility of 3-Hydrazinyl-6-methoxypyridazine allows for the design of derivatives that can selectively inhibit kinases and other enzymes overexpressed in tumor cells. Preliminary studies have suggested that certain analogs may induce apoptosis or arrest cell cycle progression, offering a potential therapeutic strategy against various malignancies.
The synthesis of 3-Hydrazinyl-6-methoxypyridazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridazines followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of complex derivatives, facilitating rapid screening for biological activity.
In addition to its pharmaceutical applications, 3-Hydrazinyl-6-methoxypyridazine has shown potential in material science and agrochemical research. Its ability to form stable coordination complexes with metals makes it useful as a ligand in catalytic systems. Furthermore, modifications to its structure can lead to novel compounds with enhanced pesticidal or herbicidal properties, contributing to sustainable agricultural practices.
The pharmacokinetic profile of 3-Hydrazinyl-6-methoxypyridazine is another critical aspect under investigation. Factors such as solubility, metabolic stability, and distribution must be carefully considered to optimize drug delivery and efficacy. Computational modeling techniques have been increasingly employed to predict these properties before experimental validation, streamlining the drug discovery process.
Future directions in research on 3-Hydrazinyl-6-methoxypyridazine include exploring its role in neurodegenerative diseases and infectious disorders. The compound’s ability to cross the blood-brain barrier suggests potential applications in treating neurological conditions such as Alzheimer’s disease or Parkinson’s disease. Additionally, its interaction with bacterial enzymes has prompted investigations into novel antibiotics targeting resistant strains.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of 3-Hydrazinyl-6-methoxypyridazine based therapeutics. Such partnerships facilitate the translation of laboratory findings into clinical applications by leveraging expertise across chemistry, biology, and medicine. Regulatory considerations must also be addressed to ensure compliance with safety standards while accelerating the approval process for new drugs.
In conclusion,3-Hydrazinyl-6-methoxypyridazine (CAS No. 99419-04-2) represents a promising compound with broad applications across multiple fields of research. Its unique structural features offer opportunities for designing innovative drugs targeting various diseases. Continued investigation into its synthesis, biological activity, and pharmacokinetic properties will further elucidate its potential contributions to human health and industrial advancements.
99419-04-2 (3-Hydrazinyl-6-methoxypyridazine) Related Products
- 54646-75-2(1-Bromo-8-phenyloctane)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 114365-07-0(4-(cyanomethyl)benzamide)
